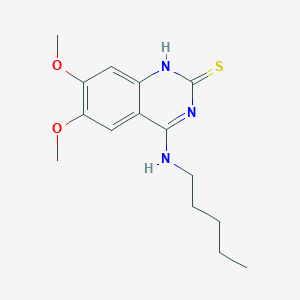

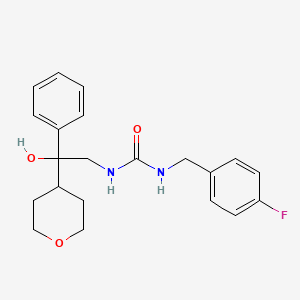

6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione is a quinazoline derivative. Quinazolines are a large family of heterocyclic compounds with various pharmacological properties, including anti-cancer properties . This compound may be used in chemical synthesis .

Synthesis Analysis

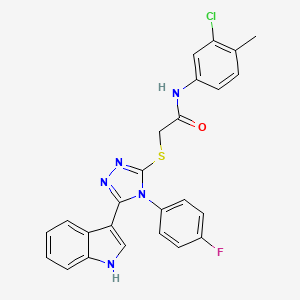

A series of 6,7-dimethoxy-4-anilinoquinolines possessing a benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . Their in vitro biological activities against three cancer cell lines (A549, MCF-7, and MKN-45) were also evaluated . Most of these compounds exhibited moderate to remarkable potency .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Quinazoline derivatives have been extensively studied for their biological activities, contributing to the development of new potential medicinal agents. These compounds, including structures similar to 6,7-dimethoxy-4-(pentylamino)quinazoline-2(1H)-thione, exhibit antibacterial activities against various strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights their potential in addressing antibiotic resistance challenges (Tiwary et al., 2016).

Optoelectronic Materials

Quinazolines play a crucial role in the synthesis and application of electronic devices, demonstrating significant potential in the creation of novel optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, contributing to the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their utility extends to nonlinear optical materials and colorimetric pH sensors, showcasing the versatility of quinazoline derivatives in technological applications (Lipunova et al., 2018).

Anticancer Properties

Quinazoline derivatives have been identified for their broad spectrum of biological properties, notably for anticancer activities. They inhibit various therapeutic protein targets, including EGFR, showcasing their potential in cancer treatment. The structural diversity of quinazoline compounds allows them to inhibit a wide range of kinases, histone deacetylase, and other metabolic pathways, making them promising candidates for anticancer drugs (Ravez et al., 2015).

Synthetic Chemistry

The synthesis of quinazolines has seen significant advances, with researchers exploring eco-friendly and efficient methodologies. These developments underscore the importance of quinazolines in medicinal chemistry, owing to their diverse biological properties, including antibacterial, antifungal, anti-HIV, anti-cancer, and analgesic potencies. The ongoing research into novel synthesis methods highlights the continuous interest in quinazolines for various applications (Faisal & Saeed, 2021).

Eigenschaften

IUPAC Name |

6,7-dimethoxy-4-(pentylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c1-4-5-6-7-16-14-10-8-12(19-2)13(20-3)9-11(10)17-15(21)18-14/h8-9H,4-7H2,1-3H3,(H2,16,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMFXQGQFFXFGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Bromomethyl)-2-(trifluoromethyl)bicyclo[2.2.2]octane](/img/structure/B2391272.png)

![5-(Furan-2-yl)-10-(4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2391273.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2391274.png)

![Tert-butyl 4-[2-(aminooxy)ethyl]piperidine-1-carboxylate](/img/structure/B2391277.png)

![3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one](/img/structure/B2391279.png)

![9-isopropyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2391281.png)

![8-(2,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391282.png)